molecular formula C12H16O3 B3030945 3-(4-Methoxyphenyl)-3-methylbutanoic acid CAS No. 1136-01-2

3-(4-Methoxyphenyl)-3-methylbutanoic acid

Cat. No.: B3030945
CAS No.: 1136-01-2
M. Wt: 208.25 g/mol
InChI Key: LFQSLLJGDHNKAR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-methylbutanoic acid is an organic compound with a molecular formula of C12H16O3 It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenylacetic acid with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) under an argon atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve catalytic processes to improve yield and efficiency. For example, the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts, can be employed to form the carbon-carbon bonds necessary for the compound’s structure .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxyphenyl-3-methylbutanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(4-methoxyphenyl)-3-methylbutanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: 4-Hydroxyphenyl-3-methylbutanoic acid.

    Reduction: 3-(4-Methoxyphenyl)-3-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Similar structure but lacks the butanoic acid chain.

    3-(4-Hydroxyphenyl)-3-methylbutanoic acid: An oxidized derivative with a hydroxyl group instead of a methoxy group.

    3-(4-Methoxyphenyl)-3-methylbutanol: A reduced form with an alcohol group instead of a carboxylic acid group.

Uniqueness

3-(4-Methoxyphenyl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(4-methoxyphenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,8-11(13)14)9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSLLJGDHNKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311772
Record name 3-(4-methoxyphenyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136-01-2
Record name NSC245189
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methoxyphenyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a dry flask was placed 3,3-dimethylacrylic acid (2.064 ml, 19.98 mmol). Dichloromethane (20 ml) and anisole (4.36 ml, 40.0 mmol) were added. Aluminum chloride (10.65 g, 80 mmol) was added in a single portion. After stirring at room temperature for 10 minutes, the reaction was heated to 65° C. After 2 hours, the reaction was cooled to room temperature and poured carefully onto 150 g of ice and 50 mL of concentrated HCl. The aqueous layer was extracted with CHCl3 (3×50 mL). The combined organics were extracted with water (150 mL) and saturated NaHCO3 (3×75 ml). These aqueous extracts were combined and acidified with 1N HCl. The acidified aqueous solution was extracted with 4×75 mL of Et2O. The Et2O extracts were dried over Mg2SO4, filtered, and concentrated. The residue was purified by flash chromatography on silica gel with 0 to 100% EtOAc/hexanes to afford 3-(4-methoxyphenyl)-3-methylbutanoic acid. 1H NMR (CDCl3, 500 MHz) δ 7.28 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 3.79 (s, 3H), 2.62 (s, 2H), 1.45 (s, 6H).
Quantity
2.064 mL
Type
reactant
Reaction Step One
Quantity
10.65 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
4.36 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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